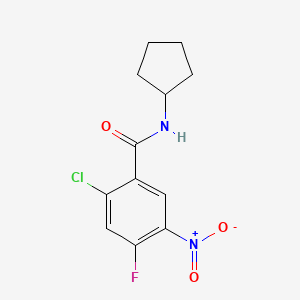
2-chloro-N-cyclopentyl-4-fluoro-5-nitrobenzamide
Cat. No. B8412332
M. Wt: 286.68 g/mol
InChI Key: JDNUMBGBPUMREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08921405B2
Procedure details


2-Chloro-4-fluoro-5-nitrobenzoyl chloride (1.5 g, 6.30 mmol) was added to a mixture of cyclopentylamine (430 L, 12.6 mmol), TEA (1.76 mL, 12.6 mmol) and DCM (30 mL) at −20° C. After 12 h at rt, the mixture was diluted with DCM and washed with NH4OH (aq sat). The organic layer was washed with H2O and brine, dried over Na2SO4, concentrated and purified by HPLC to afford 510 mg (28%) of 2-chloro-N-cyclopentyl-4-fluoro-5-nitrobenzamide and 300 mg (14%) of 2-chloro-N-cyclopentyl-4-cyclopentylamino-5-nitrobenzamide.


[Compound]
Name
TEA
Quantity
1.76 mL
Type
reactant
Reaction Step One



Yield
28%

Yield
14%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH:15]1([NH2:20])[CH2:19][CH2:18][CH2:17][CH2:16]1>C(Cl)Cl>[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:3]=1[C:4]([NH:20][CH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)=[O:5].[Cl:1][C:2]1[CH:10]=[C:9]([NH:20][CH:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:3]=1[C:4]([NH:20][CH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C(=C1)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
430 L
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)N
|
[Compound]
|
Name
|
TEA
|
|
Quantity
|
1.76 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with NH4OH (aq sat)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with H2O and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by HPLC
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)NC2CCCC2)C=C(C(=C1)F)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 510 mg | |
| YIELD: PERCENTYIELD | 28% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)NC2CCCC2)C=C(C(=C1)NC1CCCC1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 300 mg | |
| YIELD: PERCENTYIELD | 14% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
